(6-Bromo-3-pyridazinyl)methanol
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Overview
Description
(6-Bromo-3-pyridazinyl)methanol is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom at the 6-position and a hydroxymethyl group at the 3-position makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-3-pyridazinyl)methanol can be achieved through several methods. One common approach involves the bromination of 3-pyridazinylmethanol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dichloromethane and may be catalyzed by a Lewis acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-3-pyridazinyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-pyridazinylmethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium hydroxide (NaOH) are commonly used in substitution reactions.
Major Products Formed
Oxidation: 6-Bromo-3-pyridazinecarboxylic acid or 6-bromo-3-pyridazinecarbaldehyde.
Reduction: 3-Pyridazinylmethanol.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromo-3-pyridazinyl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (6-Bromo-3-pyridazinyl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-3-pyridinyl)methanol: Similar structure but with a pyridine ring instead of a pyridazine ring.
2-Bromo-5-(hydroxymethyl)pyridine: Another brominated pyridine derivative with a hydroxymethyl group.
Uniqueness
(6-Bromo-3-pyridazinyl)methanol is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to its pyridine analogs. The additional nitrogen atom in the pyridazine ring can influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
(6-bromopyridazin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-5-2-1-4(3-9)7-8-5/h1-2,9H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQIDWYYRFLOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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